Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate
CAS No.: 1936305-61-1
Cat. No.: VC11664662
Molecular Formula: C14H27N3O4
Molecular Weight: 301.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1936305-61-1 |
|---|---|
| Molecular Formula | C14H27N3O4 |
| Molecular Weight | 301.38 g/mol |
| IUPAC Name | tert-butyl 3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H27N3O4/c1-12(2,3)20-10(18)16-14(7-15)8-17(9-14)11(19)21-13(4,5)6/h7-9,15H2,1-6H3,(H,16,18) |
| Standard InChI Key | UGYKHCUNDMHMAF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CN |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CN |
Introduction
Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocyclic compounds, often used in pharmaceutical and chemical research due to their unique structural properties and biological activity.
This compound features a tert-butyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and an azetidine ring substituted with aminomethyl and carbamate functional groups. These structural elements make it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules.
Synthesis
The synthesis of tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate generally involves multi-step reactions:
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Formation of the Azetidine Core:
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The azetidine ring is constructed through cyclization reactions involving precursors like amino alcohols or halogenated amines.
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Introduction of Boc-Protecting Group:
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The Boc group is added to protect the amine functionality during subsequent reactions. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
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Esterification:
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The carboxylic acid moiety is esterified using tert-butanol and an acid catalyst to form the tert-butyl ester.
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Applications
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Pharmaceutical Intermediates:
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This compound serves as a precursor in the synthesis of biologically active molecules, particularly those targeting enzymes or receptors.
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Peptide Synthesis:
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The Boc group allows for selective deprotection under acidic conditions, making it useful in peptide chemistry for protecting amine groups.
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Medicinal Chemistry:
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Azetidine derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents due to their constrained ring structure, which can enhance binding affinity to biological targets.
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Analytical Characterization
The compound is characterized using various analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR spectra confirm the chemical shifts corresponding to the azetidine ring, Boc group, and tert-butyl ester.
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Infrared Spectroscopy (IR):
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IR spectra show characteristic peaks for carbamate () and amine () functional groups.
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Mass Spectrometry (MS):
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Provides molecular ion peaks confirming the molecular weight.
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High-Performance Liquid Chromatography (HPLC):
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Used for purity assessment and monitoring reaction progress during synthesis.
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Research Findings
Recent studies have highlighted the utility of azetidine-based compounds in drug discovery:
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Structural Rigidification:
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The four-membered azetidine ring imposes conformational constraints that can improve pharmacokinetic properties by reducing metabolic degradation.
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Biological Activity:
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Similar azetidine derivatives have demonstrated activity against bacterial enzymes and as inhibitors in cancer pathways.
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Docking Studies:
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Computational docking studies suggest that such compounds can serve as scaffolds for designing enzyme inhibitors due to their ability to fit into active sites with high specificity.
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Safety and Handling
| Aspect | Details |
|---|---|
| Hazards | May cause irritation to skin and eyes; handle with gloves and goggles |
| Storage Conditions | Store in a cool, dry place away from moisture |
| Stability | Stable under standard laboratory conditions but sensitive to strong acids or bases |
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